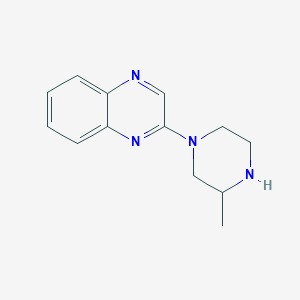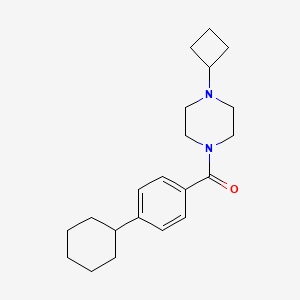![molecular formula C14H12ClN3O B13873232 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine CAS No. 871708-38-2](/img/structure/B13873232.png)
4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine can be achieved through several methods:
Transition Metal Catalyzed Reactions: One common method involves the use of copper (Cu) or silver (Ag) as catalysts.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: These reactions often involve the use of organic reagents and solvents to achieve the desired product without the need for metal catalysts.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, especially at positions that are activated by the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
Indazole: The parent compound, which has a simpler structure and serves as the basis for many derivatives.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A derivative with antiviral activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A compound with anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
871708-38-2 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine |
InChI |
InChI=1S/C14H12ClN3O/c15-10-6-4-9(5-7-10)8-19-12-3-1-2-11-13(12)14(16)18-17-11/h1-7H,8H2,(H3,16,17,18) |
InChI Key |
KLEYHTVUSKFOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Cl)C(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)


